molecular formula C21H23N5O4 B2418374 methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate CAS No. 878716-26-8

methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

Cat. No.: B2418374
CAS No.: 878716-26-8
M. Wt: 409.446
InChI Key: NMSVORXAUDQABJ-UHFFFAOYSA-N
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Description

Methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) involved the synthesis of various derivatives of imidazo[2,1-f]purine-2,4-dione, evaluating their potential as 5-HT(1A) receptor ligands. One compound showed anxiolytic-like activity, while others exhibited antidepressant-like effects in preclinical studies. This suggests the relevance of these derivatives in pharmacological research, particularly in exploring new treatments for anxiety and depression (Zagórska et al., 2009).

Antiviral and Cytostatic Evaluation

Hořejší et al. (2006) synthesized novel tricyclic etheno analogs of potent antivirals and cytostatics, PMEG and PMEDAP. These compounds displayed modest activity against viruses like VZV and HCMV, with one derivative showing marked activity. This highlights their potential application in antiviral research (Hořejší et al., 2006).

Antioxidant and Anti-inflammatory Properties

In a study by Кorobko et al. (2018), derivatives of 1,3-dimethylxanthine with pyrazole were synthesized and tested for antioxidant and anti-inflammatory properties. Certain substances showed significant effects on free radical oxidation processes, demonstrating their potential in antioxidant and anti-inflammatory research (Кorobko et al., 2018).

Fluorescence Sensing

Shi et al. (2015) developed lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate. These frameworks showed selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Hypermodified Nucleoside Synthesis

Itaya and Kanai (2002) achieved the synthesis of a hypermodified nucleoside, which is significant in the study of RNA modifications and their biological functions (Itaya & Kanai, 2002).

Adenosine Receptor Research

Ozola et al. (2003) investigated the structure-activity relationships of 2-phenylimidazo[2,1-i]purin-5-ones for human adenosine receptors, finding compounds with high affinity and selectivity. This research is crucial in understanding adenosine receptor function and developing related therapeutics (Ozola et al., 2003).

Properties

IUPAC Name

methyl 3-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxo-4a,9a-dihydropurino[7,8-a]imidazol-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-12-6-7-15(10-13(12)2)26-14(3)11-25-17-18(22-20(25)26)23(4)21(29)24(19(17)28)9-8-16(27)30-5/h6-7,10-11,17-18H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZBRQYHHSCCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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